molecular formula C8H16ClNS B1403657 3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1823328-12-6

3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B1403657
M. Wt: 193.74 g/mol
InChI Key: XWYZJIDXEGLRMI-UHFFFAOYSA-N
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Description

“3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride” is a chemical compound. It is a derivative of bicyclo[3.2.1]octane . Bicyclo[3.2.1]octane is a bicyclic structure and has a higher density (1.04 g/cm³, by theoretical calculation) than its open-structured counterparts (octane, 0.70 g/cm³). Its higher density may result in higher detonation properties .


Synthesis Analysis

The synthesis of bicyclo[3.2.1]octane derivatives has been studied by theoretical methods . Enantioselective synthesis of bicyclo[3.2.1]octanes has been achieved by chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations of 1,3-diones onto tethered electron-deficient alkenes . Organocatalysis has also been applied to the synthesis of many natural products and structures, reducing the residues and ecological impact .


Molecular Structure Analysis

The geometric structure calculations of bicyclo[3.2.1]octane derivatives were performed at B3LYP/6-311G (d,p), B3P86/6-311G (d,p), B3LYP/6-31G (d), and B3PW91/6-31G (d,p) levels . The electrostatic potential analysis, heats of formation, densities, heats of sublimation, detonation performances, bond dissociation energies (BDEs), and impact sensitivities of the designed compounds were calculated to evaluate their comprehensive properties and establish the relationship between structure and performance .


Chemical Reactions Analysis

The chemical reactions of bicyclo[3.2.1]octane derivatives have been studied. Results show that density and detonation properties always increase with the increasing number of nitro groups and aza nitrogen atoms .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Efficient synthesis methods for derivatives of 3-azabicyclo[3.2.1]octane have been developed. For instance, Singh et al. (2007) describe a synthesis method for 8-methyl-3,8-diazabicyclo[3.2.1]octane from pyroglutamic acid, showcasing the adaptability of this compound's synthesis process (Singh et al., 2007).
  • Structural Studies : Structural and conformational studies of derivatives are vital for understanding the properties of these compounds. Izquierdo et al. (1991) conducted detailed studies on the structure and conformation of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octane (Izquierdo et al., 1991).

Applications in Organic Chemistry

  • Organic Synthesis : 3-azabicyclo[3.2.1]octane derivatives are used in complex organic syntheses. For example, Tamm et al. (2007) reported the CH-activation and deprotonation of 8-methyl-8-azabicyclo[3.2.1]oct-2-ene to form allyl complexes with titanium and zirconium (Tamm et al., 2007).
  • Tropane Alkaloid Synthesis : Rodríguez et al. (2021) highlighted the importance of the 8-azabicyclo[3.2.1]octane scaffold in the synthesis of tropane alkaloids, which have a range of biological activities (Rodríguez et al., 2021).

Pharmaceutical Research

  • Medicinal Chemistry : 3-azabicyclo[3.2.1]octane derivatives have been explored for their potential in treating various conditions. Coe et al. (1983) discussed using these derivatives to treat diseases mediated by opioid receptors, including irritable bowel syndrome and depression (Coe et al., 1983).

Environmental and Industrial Applications

  • Waste Conversion : The secondary mother liquor from the synthesis of amino heterocyclic hydrochloride can be converted into valuable nitroso compounds, as demonstrated by Hai-chang (2011), highlighting the compound's role in waste reduction and resource optimization in industrial processes (Dong Hai-chang, 2011).

Future Directions

The future directions for the study of “3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride” and its derivatives could involve further exploration of their synthesis, properties, and potential applications. The development and design of high energy density compounds (HEDCs) with good balance between performance and safety is an important subject .

properties

IUPAC Name

3-methylsulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS.ClH/c1-10-8-4-6-2-3-7(5-8)9-6;/h6-9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYZJIDXEGLRMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 3
3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride

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